
Ethyl 2,3-difluoro-4-(hexyloxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,3-difluoro-4-(hexyloxy)benzoate is an organic compound with the molecular formula C15H20F2O3 and a molecular weight of 286.31 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and hexyloxy groups. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-difluoro-4-(hexyloxy)benzoate typically involves the esterification of 2,3-difluoro-4-(hexyloxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .
化学反应分析
Types of Reactions
Ethyl 2,3-difluoro-4-(hexyloxy)benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-difluoro-4-(hexyloxy)benzoic acid.
Reduction: Formation of 2,3-difluoro-4-(hexyloxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagents used.
科学研究应用
Ethyl 2,3-difluoro-4-(hexyloxy)benzoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2,3-difluoro-4-(hexyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Methyl 2,3-difluoro-4-(hexyloxy)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,3-difluoro-4-(methoxy)benzoate: Similar structure but with a methoxy group instead of a hexyloxy group.
Uniqueness
This compound is unique due to the presence of both fluorine and hexyloxy groups on the benzene ring, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry .
属性
分子式 |
C15H20F2O3 |
|---|---|
分子量 |
286.31 g/mol |
IUPAC 名称 |
ethyl 2,3-difluoro-4-hexoxybenzoate |
InChI |
InChI=1S/C15H20F2O3/c1-3-5-6-7-10-20-12-9-8-11(13(16)14(12)17)15(18)19-4-2/h8-9H,3-7,10H2,1-2H3 |
InChI 键 |
NFMFKAYRGDDLON-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=C(C(=C(C=C1)C(=O)OCC)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


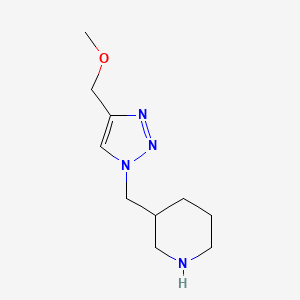
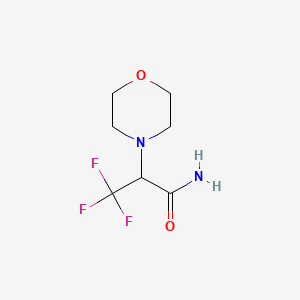

![(Z)-2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B15291344.png)
![1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B15291346.png)

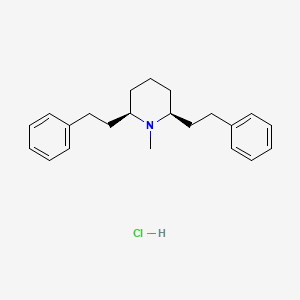
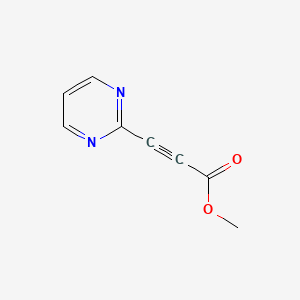


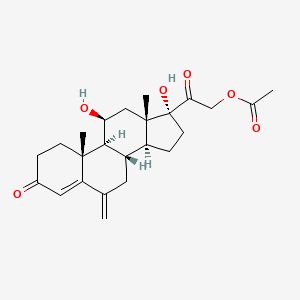
![Methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride](/img/structure/B15291383.png)

![(3R,4aS,7R,7'R,8R,8'R,8aS)-7'-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-yl]-3,4',8'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-cyclopenta[g][1]benzofuran]-6'-one](/img/structure/B15291392.png)
